molecular formula C16H16ClN3O3S B2388507 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 890594-29-3

4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2388507
CAS No.: 890594-29-3
M. Wt: 365.83
InChI Key: DRAVKFKWNREJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a pyridine ring, and a pyrrolidine sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with chlorobenzene, nitration followed by reduction can introduce the amino group.

    Amidation: The amino group can be converted to a benzamide through reaction with an appropriate acid chloride.

    Sulfonylation: Introduction of the pyrrolidine sulfonyl group can be achieved through sulfonylation reactions.

    Coupling with Pyridine: Finally, coupling with a pyridine derivative can complete the synthesis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
  • 4-chloro-N-(pyridin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
  • 4-chloro-N-(pyridin-3-yl)-3-(morpholin-1-ylsulfonyl)benzamide

Uniqueness

4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the specific positioning of the pyridine and pyrrolidine sulfonyl groups, which can influence its chemical reactivity and biological activity. Comparatively, similar compounds with different substitutions or ring positions may exhibit distinct properties and applications.

Properties

IUPAC Name

4-chloro-N-pyridin-3-yl-3-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c17-14-6-5-12(16(21)19-13-4-3-7-18-11-13)10-15(14)24(22,23)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAVKFKWNREJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.